

Spectroscopic Data of N-sec-Butyl-n-propylamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N-sec-Butyl-n-propylamine*

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-sec-Butyl-n-propylamine**, a secondary amine of interest in various chemical research and development applications. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of **N-sec-Butyl-n-propylamine**.

Introduction to N-sec-Butyl-n-propylamine and its Spectroscopic Characterization

N-sec-Butyl-n-propylamine, with the molecular formula $C_7H_{17}N$, is a secondary amine featuring both a sec-butyl and an n-propyl group attached to the nitrogen atom.^[1] Accurate characterization of its molecular structure is paramount for its application in synthesis, reaction mechanism studies, and as a potential building block in pharmaceutical development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing unique and complementary information about the molecule's connectivity, functional groups, and fragmentation patterns.

This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of **N-sec-Butyl-n-propylamine**, providing both interpreted data and the experimental context for its acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **N-sec-Butyl-n-propylamine**, both ^1H and ^{13}C NMR provide critical data for structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **N-sec-Butyl-n-propylamine** is predicted to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom.[2] The hydrogens on carbons directly bonded to the amine nitrogen typically appear in the range of 2.3-3.0 ppm.[3] The N-H proton signal is often broad and its chemical shift is dependent on concentration and solvent.[2]

Predicted ^1H NMR Data for **N-sec-Butyl-n-propylamine**:

Protons	Chemical Shift (ppm, predicted)	Multiplicity	Integration
a	~0.9	Triplet	3H
b	~1.5	Sextet	2H
c	~2.5	Triplet	2H
d	~2.6	Sextet	1H
e	~1.3	Sextet	2H
f	~0.9	Triplet	3H
g	~1.0	Doublet	3H
N-H	0.5-5.0	Broad Singlet	1H

Molecular Structure with Proton Assignments:

Caption: **N-sec-Butyl-n-propylamine** structure with predicted carbon assignments.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of a liquid amine like **N-sec-Butyl-n-propylamine** is as follows:

- Sample Preparation:
 - For a ^1H NMR spectrum, dissolve approximately 1-5 mg of **N-sec-Butyl-n-propylamine** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry 5 mm NMR tube. [4] * For a ^{13}C NMR spectrum, a more concentrated sample of 5-30 mg is recommended. [4] * Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter. [5] * Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H and/or ^{13}C NMR spectrum using standard pulse sequences.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a secondary amine, **N-sec-Butyl-n-propylamine** is expected to exhibit a characteristic N-H stretching absorption.

Expected IR Absorption Bands for **N-sec-Butyl-n-propylamine**:

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
3350 - 3310	N-H stretch	Weak to medium
2960 - 2850	C-H stretch (aliphatic)	Strong
1470 - 1450	C-H bend (CH_2)	Medium
1380 - 1370	C-H bend (CH_3)	Medium
1250 - 1020	C-N stretch	Medium

Experimental Protocol for IR Spectroscopy (Neat Liquid)

The IR spectrum of a liquid sample like **N-sec-Butyl-n-propylamine** can be conveniently obtained as a neat liquid film. [6][7]

- Sample Preparation:
 - Place a drop of **N-sec-Butyl-n-propylamine** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). [7] * Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates. [7]
- Data Acquisition:
 - Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of **N-sec-Butyl-n-propylamine** is characterized by a molecular ion peak and several fragment ions resulting from the cleavage of C-C and C-N bonds.

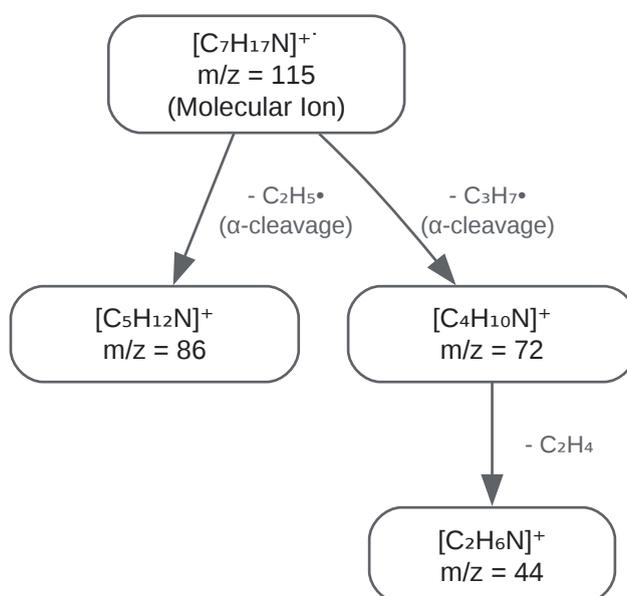
Mass Spectrum of **N-sec-Butyl-n-propylamine** (Electron Ionization):

The mass spectrum of **N-sec-Butyl-n-propylamine** is available from the NIST WebBook.

[1]The molecular ion (M^+) is expected at an m/z of 115, corresponding to the molecular weight of the compound. [1] Major Fragment Ions in the Mass Spectrum of **N-sec-Butyl-n-propylamine**:

m/z	Proposed Fragment Structure	Fragmentation Pathway
115	$[\text{C}_7\text{H}_{17}\text{N}]^+$	Molecular Ion
86	$[\text{C}_5\text{H}_{12}\text{N}]^+$	α -cleavage (loss of $\text{C}_2\text{H}_5\bullet$)
72	$[\text{C}_4\text{H}_{10}\text{N}]^+$	α -cleavage (loss of $\text{C}_3\text{H}_7\bullet$)
44	$[\text{C}_2\text{H}_6\text{N}]^+$	Cleavage of the propyl group

Proposed Fragmentation Pathways:



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Caption: Proposed major fragmentation pathways for **N-sec-Butyl-n-propylamine** in EI-MS.

Experimental Protocol for GC-MS

For a volatile amine like **N-sec-Butyl-n-propylamine**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique.

- Sample Preparation:

- Prepare a dilute solution of **N-sec-Butyl-n-propylamine** in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC-MS Analysis:
 - Injection: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC injection port.
 - Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.
 - Ionization: As the separated **N-sec-Butyl-n-propylamine** elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron ionization (EI).
 - Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
 - Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of **N-sec-Butyl-n-propylamine**. The predicted ^1H and ^{13}C NMR spectra offer detailed insights into the carbon-hydrogen framework, while the expected IR spectrum confirms the presence of the secondary amine functional group. The mass spectrum reveals the molecular weight and characteristic fragmentation patterns, further corroborating the structure. The provided experimental protocols serve as a practical reference for researchers aiming to acquire and interpret spectroscopic data for this and similar compounds. This guide, therefore, stands as a valuable resource for the scientific community engaged in the study and application of **N-sec-Butyl-n-propylamine**.

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